molecular formula C8H7N3O B13125227 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B13125227
M. Wt: 161.16 g/mol
InChI Key: OPUUYDXUVSTQQA-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a methyl group at the 6th position and an aldehyde group at the 4th position of the pyrazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine-3-carbaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired pyrazolopyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde substituents but shares the core structure.

    2H-Pyrazolo[3,4-b]pyridine: An isomer with the nitrogen atom in a different position.

    6-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar but lacks the aldehyde group.

Uniqueness: 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-5-2-6(4-12)7-3-9-11-8(7)10-5/h2-4H,1H3,(H,9,10,11)

InChI Key

OPUUYDXUVSTQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)C=O

Origin of Product

United States

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